N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide
Description
N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a sulfamoylphenyl group, a methoxy group, and a tetramethylazepane ring.
Properties
IUPAC Name |
N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-18(2)8-9-22(13-19(3,4)12-18)17(23)21-11-14-6-7-15(26-5)16(10-14)27(20,24)25/h6-7,10H,8-9,11-13H2,1-5H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYVVTYODMAJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC(C1)(C)C)C(=O)NCC2=CC(=C(C=C2)OC)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide typically involves multiple steps:
Formation of the Sulfamoylphenyl Intermediate: The initial step involves the sulfonation of 4-methoxybenzyl chloride to introduce the sulfamoyl group. This reaction is usually carried out using chlorosulfonic acid under controlled temperature conditions.
Azepane Ring Formation: The next step involves the formation of the azepane ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Coupling Reaction: The final step involves coupling the sulfamoylphenyl intermediate with the azepane ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The methoxy group can enhance binding affinity through hydrophobic interactions, while the azepane ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-sulfamoylphenyl)acetamide
- N-(4-methoxy-3-nitrophenyl)acetamide
- N-(4-methoxybenzyl)-2-(methylamino)acetamide
Uniqueness
Compared to similar compounds, N-[(4-methoxy-3-sulfamoylphenyl)methyl]-3,3,5,5-tetramethylazepane-1-carboxamide is unique due to its tetramethylazepane ring, which provides enhanced stability and specificity in its interactions with molecular targets. This structural feature can lead to improved pharmacological properties and reduced off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
